molecular formula C6H12N2O2 B14011531 4,5-Dimethoxy-1,2,3,6-tetrahydropyridazine CAS No. 33606-23-4

4,5-Dimethoxy-1,2,3,6-tetrahydropyridazine

Cat. No.: B14011531
CAS No.: 33606-23-4
M. Wt: 144.17 g/mol
InChI Key: VSSODZTZUYXQNJ-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-1,2,3,6-tetrahydropyridazine is a heterocyclic compound that belongs to the class of tetrahydropyridazines These compounds are characterized by a six-membered ring containing two nitrogen atoms and four carbon atoms, with two methoxy groups attached to the 4th and 5th carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethoxy-1,2,3,6-tetrahydropyridazine can be achieved through several methods. One common approach involves the cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. This (4 + 2) cycloaddition reaction is transition-metal-free and provides the desired product in excellent yields . The reaction conditions typically involve mild temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the development of environmentally friendly methods, such as using green solvents and catalysts, is a focus in industrial settings to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-1,2,3,6-tetrahydropyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridazine derivatives.

    Reduction: Reduction reactions can convert it into fully saturated tetrahydropyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrahydropyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under various conditions.

Major Products

The major products formed from these reactions include substituted pyridazines, fully saturated tetrahydropyridazines, and various functionalized derivatives depending on the reagents and conditions used.

Scientific Research Applications

4,5-Dimethoxy-1,2,3,6-tetrahydropyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-1,2,3,6-tetrahydropyridazine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit cyclooxygenase-2 (COX-2) to exert anti-inflammatory effects . The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydropyridazine
  • 2,3,4,5-Tetrahydropyridazine
  • 1,4,5,6-Tetrahydropyridazine

Uniqueness

4,5-Dimethoxy-1,2,3,6-tetrahydropyridazine is unique due to the presence of methoxy groups at the 4th and 5th positions, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and interaction with biological targets compared to other tetrahydropyridazine derivatives.

Properties

CAS No.

33606-23-4

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

4,5-dimethoxy-1,2,3,6-tetrahydropyridazine

InChI

InChI=1S/C6H12N2O2/c1-9-5-3-7-8-4-6(5)10-2/h7-8H,3-4H2,1-2H3

InChI Key

VSSODZTZUYXQNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(CNNC1)OC

Origin of Product

United States

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